



Application Notes: The Role of Silver Diethyldithiocarbamate in the Spectrophotometric Determination of Arsenic

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Compound of Interest		
Compound Name:	Silver diethyldithiocarbamate	
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Introduction

The accurate quantification of arsenic is a critical task in environmental monitoring, food safety, clinical toxicology, and pharmaceutical development due to its profound toxicity. The Gutzeit test, a classic and reliable method for arsenic detection, has been significantly enhanced by the use of **silver diethyldithiocarbamate** (AgDDC) as a chromogenic reagent. This modification allows for a quantitative spectrophotometric analysis, offering superior sensitivity and objectivity compared to the original method which relied on visual comparison of a stain on mercuric chloride paper.[1][2][3]

Principle of the Method

The **silver diethyldithiocarbamate** method is a multi-step process that culminates in the formation of a colored complex directly proportional to the arsenic concentration in the sample. [4] The core of the method involves the conversion of all arsenic species in a sample to gaseous arsine (AsH₃), which is then trapped in an AgDDC solution to produce a distinct color change.[5]

The key steps are:

 Digestion: Organic-bound arsenic is liberated and converted to inorganic arsenic(V) through strong acid digestion.[5]

Methodological & Application





- Reduction: Arsenic(V) is reduced to arsenic(III) using a mixture of reagents like potassium iodide and stannous chloride.[5][6]
- Arsine Generation: In a specialized reaction vessel (a Gutzeit or arsine generator), nascent hydrogen, produced by the reaction of zinc metal with hydrochloric acid, reduces arsenic(III) to volatile arsine gas (AsH₃).[5][7]
- Gas Scrubbing: The evolved gas stream is passed through a scrubber, typically glass wool impregnated with lead acetate, to remove potential interferences such as hydrogen sulfide. [5]
- Complex Formation: The purified arsine gas is bubbled through an absorber tube containing a solution of **silver diethyldithiocarbamate**, usually dissolved in pyridine or chloroform.[5] [6] The arsine reacts with the AgDDC to form a soluble, red-colored complex.[1][5]
- Spectrophotometric Quantification: The intensity of the red color is measured by a spectrophotometer at a maximum absorbance wavelength of approximately 535-540 nm.[6]
 [8] The arsenic concentration is then determined by comparing the absorbance of the sample to a calibration curve prepared from known arsenic standards.[5]

The reaction between arsine and **silver diethyldithiocarbamate** results in the formation of a colored product, enabling quantitative measurement.[1] The stoichiometry of the reaction involves the formation of an arsenic-diethyldithiocarbamate complex and colloidal silver.[8]

Experimental Protocols

This protocol outlines the procedure for the determination of total arsenic in aqueous samples using the **silver diethyldithiocarbamate** method.

- 1. Reagent and Standard Preparation
- Silver Diethyldithiocarbamate (AgDDC) Solution (0.5% w/v): Dissolve 1.0 g of AgDDC in 200 mL of pyridine. Store in a light-resistant amber bottle. This solution is stable for approximately two weeks when stored protected from light.[8] Caution: Pyridine is hazardous; handle with care in a well-ventilated fume hood.[9]



- Potassium Iodide (KI) Solution (15% w/v): Dissolve 15 g of KI in 100 mL of demineralized water. Store in an amber bottle.[5]
- Stannous Chloride (SnCl₂) Solution (40% w/v in conc. HCl): Dissolve 40 g of arsenic-free SnCl₂·2H₂O in 100 mL of concentrated hydrochloric acid. Prepare this solution fresh daily.[5]
- Lead Acetate Scrubber Solution (20% w/v): Dissolve 20 g of lead acetate trihydrate in 100 mL of demineralized water. Impregnate borosilicate glass wool with this solution and dry it under a vacuum.[8]
- Arsenic Standard Solutions:
 - Stock Solution (1000 mg/L As): Dissolve 1.320 g of dried arsenic trioxide (As₂O₃) in 10 mL
 of 10M NaOH and dilute to 1000 mL with demineralized water.[5]
 - Intermediate Solution (10.0 µg/mL As): Dilute 5.00 mL of the stock solution to 500.0 mL with demineralized water.[5]
 - Working Standards (0.2-1.0 µg/mL As): Prepare a series of standards by diluting the intermediate solution. For a 20 µg maximum standard, dilute the intermediate solution accordingly.[5]
- Zinc: Use granular or mossy zinc (approx. 20 mesh), ensuring it has a very low arsenic content.[5]
- 2. Sample Preparation and Digestion (for Total Arsenic)
- Pipette a sample volume containing less than 20 μg of arsenic (e.g., 100 mL) into the arsine generator flask.[5]
- Add 7 mL of 9M H₂SO₄ and 5 mL of concentrated HNO₃.[5]
- Carefully evaporate the sample to fumes of SO₃ to decompose organic matter and expel nitrogen oxides.[5]
- Cool the flask, add 25 mL of demineralized water, and again evaporate to SO₃ fumes.



- Cool and dilute the digested sample to a defined volume (e.g., 100 mL) with demineralized water.
- 3. Arsine Generation and Measurement
- Set up a blank, the prepared standards, and the digested samples in separate arsine generator flasks.
- To each flask, add 5 mL of concentrated HCl, 2 mL of the KI solution (15%), and 8 drops of the SnCl₂ solution (40%). Swirl and allow the reaction to proceed for 15 minutes to ensure the complete reduction of As(V) to As(III).[8]
- Assemble the scrubber/absorber unit. Place the lead acetate-impregnated glass wool in the scrubber tube. Pipette 3.0-5.0 mL of the AgDDC solution into the absorber tube.[5][8]
- Add 3-6 g of granular zinc to the generator flask and immediately connect the scrubber/absorber assembly.[5][8]
- Allow the reaction to proceed for at least 30-45 minutes to ensure all arsine is evolved and transferred to the absorber.[5][8]
- Disconnect the absorber tube, gently mix the solution, and transfer it to a spectrophotometer cuvette.
- Measure the absorbance at 535 nm against a reagent blank. The color is stable for approximately 20-120 minutes.[5][8]
- Construct a calibration curve from the absorbance readings of the standards and determine the arsenic concentration in the samples.

Data Presentation

Table 1: Reagent Concentrations and Key Parameters

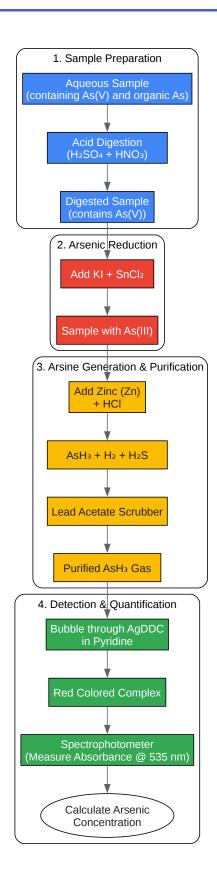


Parameter	Value/Concentration	Reference
Chromogenic Reagent	Silver Diethyldithiocarbamate (AgDDC)	[4]
AgDDC Solution	0.5 g in 100 mL Pyridine	[5]
Reducing Agents	Potassium Iodide (KI)	[5]
Stannous Chloride (SnCl ₂)	[5]	
Zinc, granular (20 mesh)	[5]	_
KI Solution	15 g in 100 mL water	[5]
SnCl ₂ Solution	40 g SnCl ₂ ·2H ₂ O in 100 mL conc. HCl	[5]
Scrubber Agent	Lead Acetate	[5]
Measurement Wavelength	535 - 540 nm	[1][5][8]
Applicable Range	5 - 200 μg/L (ppb)	[5]
Reaction Time	30 - 45 minutes	[5][8]

Visualizations

Experimental Workflow for Arsenic Determination





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Caption: Workflow of the Gutzeit method using AgDDC.



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